An In-depth Technical Guide on the Synthesis and Characterization of 2-Chloro-5-formylphenylboronic Acid
An In-depth Technical Guide on the Synthesis and Characterization of 2-Chloro-5-formylphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-formylphenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The document details a robust synthetic pathway via a lithiation-borylation reaction, outlines a field-proven purification protocol, and provides a thorough characterization of the target molecule using modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this versatile compound.
Introduction: The Significance of 2-Chloro-5-formylphenylboronic Acid in Drug Discovery
Substituted phenylboronic acids are indispensable tools in modern synthetic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs).[1]
2-Chloro-5-formylphenylboronic acid (CAS No: 1150114-78-5) is a particularly valuable building block. The presence of three distinct functional groups—a boronic acid, a chloro group, and a formyl group—on a single aromatic scaffold offers multiple avenues for synthetic diversification. The boronic acid moiety serves as the reactive handle for Suzuki-Miyaura coupling, enabling the introduction of various aryl or heteroaryl substituents.[1] The chloro and formyl groups can participate in a wide array of subsequent chemical transformations, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The formyl group, for instance, can be readily converted into other functionalities such as amines, alcohols, or carboxylic acids, further expanding the accessible chemical space.
Given its synthetic versatility, 2-Chloro-5-formylphenylboronic acid is a key intermediate in the synthesis of compounds targeting a range of diseases. This guide provides a detailed and practical approach to its synthesis and characterization, empowering researchers to confidently utilize this important molecule in their discovery programs.
Synthesis of 2-Chloro-5-formylphenylboronic Acid: A Step-by-Step Protocol
The synthesis of 2-Chloro-5-formylphenylboronic acid is most effectively achieved through a lithiation-borylation sequence starting from the commercially available 5-bromo-2-chlorobenzaldehyde. This method offers a direct and high-yielding route to the desired product.
Synthetic Strategy: The Rationale Behind Lithiation-Borylation
The chosen synthetic route involves a halogen-metal exchange reaction, a cornerstone of organometallic chemistry. Specifically, the bromine atom of 5-bromo-2-chlorobenzaldehyde is selectively replaced by lithium at low temperatures using an organolithium reagent such as n-butyllithium. This selectivity is driven by the greater reactivity of the C-Br bond compared to the C-Cl bond in this type of exchange. The resulting aryllithium intermediate is a potent nucleophile that readily reacts with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate. Subsequent acidic work-up hydrolyzes the borate ester to yield the target boronic acid. This approach is widely adopted for its efficiency and reliability in forming carbon-boron bonds.[2]
Detailed Experimental Protocol
Materials and Reagents:
-
5-Bromo-2-chlorobenzaldehyde (CAS: 189628-37-3)[3]
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromo-2-chlorobenzaldehyde (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quenching and Work-up: While still at low temperature, slowly quench the reaction by the addition of 2 M HCl until the solution is acidic (pH ~2). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Purification: A Self-Validating Protocol for High Purity
The purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric anhydrides (boroxines). A highly effective method for purifying formylphenylboronic acids involves an alkaline wash to remove non-acidic organic impurities.
Purification Rationale
This purification strategy leverages the acidic nature of the boronic acid moiety. By dissolving the crude product in a mildly alkaline aqueous solution (pH 8-11), the boronic acid is deprotonated to form a water-soluble boronate salt. Insoluble organic impurities can then be removed by filtration or extraction with an organic solvent. Subsequent acidification of the aqueous layer reprotonates the boronate, causing the purified boronic acid to precipitate out of the solution. This method is particularly effective for removing non-polar impurities.
Step-by-Step Purification Protocol
-
Alkaline Dissolution: Dissolve the crude 2-Chloro-5-formylphenylboronic acid in 1 M NaOH solution, adjusting the pH to between 9 and 10.
-
Extraction of Impurities: Extract the alkaline aqueous solution with ethyl acetate to remove any non-acidic organic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add 2 M HCl with stirring until the pH is approximately 2. A white precipitate of the purified boronic acid should form.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 2-Chloro-5-formylphenylboronic acid.
Characterization: A Multi-faceted Analytical Approach
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Chloro-5-formylphenylboronic acid. The following analytical techniques provide a comprehensive profile of the molecule.
Spectroscopic and Physical Data
| Property | Value |
| Chemical Formula | C₇H₆BClO₃ |
| Molecular Weight | 184.39 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1150114-78-5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for 2-Chloro-5-formylphenylboronic acid are detailed below.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).[4]
-
δ ~8.2 ppm (s, 2H): Boronic acid protons (-B(OH)₂), often broad and may exchange with water in the solvent.
-
δ ~8.0-8.2 ppm (m, 2H): Aromatic protons ortho and para to the formyl group.
-
δ ~7.6-7.8 ppm (m, 1H): Aromatic proton meta to the formyl group.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~192 ppm: Aldehyde carbonyl carbon (-CHO).[5]
-
δ ~130-140 ppm: Aromatic carbons, including the carbon bearing the boronic acid group (which may be broadened or unobserved due to quadrupolar relaxation of the boron nucleus).[6]
-
The precise chemical shifts of the aromatic carbons will be influenced by the substitution pattern.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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~3300 cm⁻¹ (broad): O-H stretching of the boronic acid.[7]
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.[8]
-
~2850 and ~2750 cm⁻¹ (weak): Aldehyde C-H stretching (Fermi doublet).[9]
-
~1700-1720 cm⁻¹ (strong): C=O stretching of the aldehyde.[8]
-
~1600 and ~1475 cm⁻¹: C=C stretching in the aromatic ring.[8]
-
~1300-1000 cm⁻¹ (strong): B-O and C-O stretching.[7]
-
~800-600 cm⁻¹ (strong): C-Cl stretching.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Expected m/z: 184.01 (M⁺ for C₇H₆¹¹B³⁵ClO₃). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope. The presence of boron will also contribute to the isotopic pattern (¹⁰B and ¹¹B).
-
Fragmentation: Common fragmentation pathways may include the loss of water (-18) from the boronic acid, loss of the formyl group (-29), or cleavage of the C-B bond.[10]
Conclusion
This technical guide has provided a detailed, scientifically-grounded protocol for the synthesis and characterization of 2-Chloro-5-formylphenylboronic acid. The described lithiation-borylation route offers an efficient means of preparing this valuable building block, and the outlined purification and characterization procedures ensure the acquisition of high-purity material suitable for demanding applications in drug discovery and organic synthesis. By understanding the causality behind the experimental choices and employing a robust analytical workflow, researchers can confidently produce and utilize this versatile compound to accelerate their research endeavors.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 189628-37-3|5-Bromo-2-chlorobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. scribd.com [scribd.com]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
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